molecular formula C19H20N2O2S B12759032 5,6-Dihydro-6-(3,4-dimethoxyphenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine CAS No. 137052-99-4

5,6-Dihydro-6-(3,4-dimethoxyphenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine

Cat. No.: B12759032
CAS No.: 137052-99-4
M. Wt: 340.4 g/mol
InChI Key: JQMJMGSGQWTBDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydro-6-(3,4-dimethoxyphenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine is a complex heterocyclic compound that features a unique fusion of pyrrole, thieno, and diazepine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-6-(3,4-dimethoxyphenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine typically involves multi-step organic reactions. The initial steps often include the formation of the pyrrole and thieno rings, followed by their fusion with the diazepine ring. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts such as palladium or platinum.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-6-(3,4-dimethoxyphenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups.

Scientific Research Applications

5,6-Dihydro-6-(3,4-dimethoxyphenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-6-(3,4-dimethoxyphenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these effects can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with fused ring systems, such as:

    Thiophenes: Compounds with a sulfur-containing five-membered ring.

    Pyrroles: Compounds with a nitrogen-containing five-membered ring.

    Diazepines: Compounds with a seven-membered ring containing two nitrogen atoms.

Uniqueness

What sets 5,6-Dihydro-6-(3,4-dimethoxyphenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine apart is its unique combination of these ring systems, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

137052-99-4

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

9-(3,4-dimethoxyphenyl)-5-methyl-3-thia-1,8-diazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene

InChI

InChI=1S/C19H20N2O2S/c1-12-11-24-19-14(12)10-20-18(15-5-4-8-21(15)19)13-6-7-16(22-2)17(9-13)23-3/h4-9,11,18,20H,10H2,1-3H3

InChI Key

JQMJMGSGQWTBDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1CNC(C3=CC=CN32)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.